
Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用机制
The mechanism of action of Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to work by binding to the active site of enzymes and inhibiting their activity. This compound has been shown to have a high binding affinity for a range of enzymes, making it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease. Additionally, Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
实验室实验的优点和局限性
One of the major advantages of Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate is its high binding affinity for enzymes, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have a low toxicity profile, making it a safe option for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may restrict its use in certain applications.
未来方向
There are numerous future directions for the study of Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate. One potential area of research is in the development of new drugs for the treatment of cancer and viral infections. Additionally, this compound may be useful in the development of new therapies for inflammatory diseases such as rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate and to explore its potential applications in scientific research.
合成方法
The synthesis of Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate involves the reaction of Tert-butyl 3-bromo-1H-pyrrole-2-carboxylate with 2-aminoethanethiol in the presence of a base such as sodium hydride. The resulting product is then treated with sulfur to yield Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate. This synthesis method has been optimized to produce high yields of the desired product and has been used in numerous scientific studies.
科学研究应用
Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of drug discovery. This compound has been found to exhibit potent inhibitory activity against a range of enzymes, including proteases and kinases, which are involved in a variety of diseases such as cancer and viral infections. Additionally, Tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
tert-butyl 3-(2-amino-2-sulfanylideneethoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-11(2,3)16-10(14)13-5-4-8(6-13)15-7-9(12)17/h8H,4-7H2,1-3H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPOKTANWOZZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(carbamothioylmethoxy)pyrrolidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Oxan-4-yl)-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2962681.png)
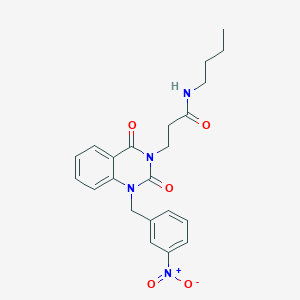


![1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2962687.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2962688.png)
![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2962690.png)
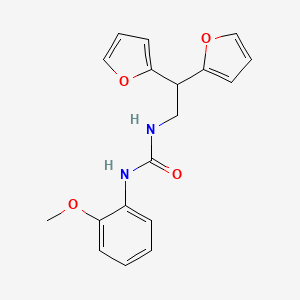
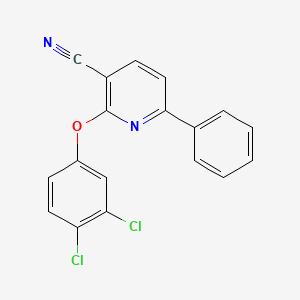
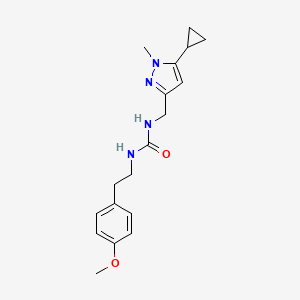
![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]propanamide](/img/structure/B2962695.png)
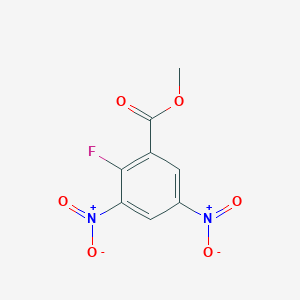
![Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2962700.png)
![3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2962701.png)